N1-(2,2-dimethoxyethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(2,2-dimethoxyethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H22FN3O7S and its molecular weight is 419.42. The purity is usually 95%.
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Scientific Research Applications
1. Neuropharmacological Potential
The compound has been explored in the context of neuropharmacology. For instance, it's structurally related to SB-649868, a dual orexin receptor antagonist, which has shown promising results in reducing binge eating behaviors in female rats without inducing sleep at effective doses. This suggests a potential role for similar compounds in treating compulsive eating disorders (Piccoli et al., 2012).
2. Chemical Synthesis and Reactivity
The compound falls under the broader category of oxazolidinones, which are notable for their diverse reactivity and utility in chemical synthesis. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been utilized to generate N-acyliminium ions, reacting with allyltrimethylsilane with varying stereoselectivity (Marcantoni et al., 2002).
3. Insecticidal Activity
Some structurally related compounds have shown remarkable insecticidal activity, particularly against lepidopterous pests. For example, Flubendiamide, which shares some structural similarities, has been particularly effective in this regard (Tohnishi et al., 2005).
4. Medicinal Chemistry
Compounds with structural elements similar to the query compound have been investigated for their potential as medicinal agents. For instance, novel sulfonamide derivatives with a biologically active 3,4-dimethoxyphenyl moiety have been synthesized and shown to inhibit VEGFR-2, suggesting potential in cancer therapy (Ghorab et al., 2016).
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O7S/c1-25-14(26-2)10-19-16(22)15(21)18-9-13-20(7-8-27-13)28(23,24)12-5-3-11(17)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTICBZJRHYUWNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.